3-Ethylnonanoic acid

Übersicht

Beschreibung

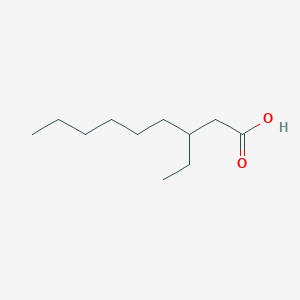

3-Ethylnonanoic acid is a chemical compound with the molecular formula C11H22O2 . It contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar organic compounds often participate in acid-base reactions in aqueous solutions . Additionally, electroanalytical tools can be used to study redox-active intermediates formed chemically in solution .Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Ethanol Dehydration

3-Ethylnonanoic acid plays a role in catalyzing ethanol dehydration, particularly when introduced into H-ZSM-5 zeolites. This process is crucial for converting bioethanol, a renewable feedstock, into ethylene, a key chemical in the synthesis of various essential products like plastics, fibers, rubbers, and solvents. The introduction of tri-coordinated Al 3+ species into H-ZSM-5 zeolites, which includes compounds like this compound, enhances catalytic activity and efficiency, thereby offering a sustainable alternative to petroleum and coal-based ethylene production (Wang et al., 2019).

Chemical Ionization in Mass Spectrometry

This compound has applications in mass spectrometry, specifically in selected ion flow tube mass spectrometry (SIFT-MS). It contributes to the chemical ionization of compounds, which is fundamental for their characterization and rapid, real-time trace analysis. The ion-molecular chemistry and kinetics of this compound are essential for accurately characterizing compounds like 4-alkyl branched-chain fatty acids and 3-methylindole using SIFT-MS (Castada et al., 2017).

Synthesis of Highly Oxygenated Cyclohexanone Derivatives

This compound is involved in chemical reactions leading to the synthesis of complex organic compounds. For instance, it reacts with silyl enol ethers to yield formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This reaction, facilitated by ethylaluminum dichloride as a Lewis acid, allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives, which are valuable in various chemical synthesis processes (Matsuo et al., 2009).

Enhancing Reactivity for Polybenzoxazine Formation

In material science, this compound derivatives, such as phloretic acid, serve as renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol, enabling the specific properties of benzoxazine to be imparted to aliphatic –OH bearing molecules or macromolecules. This novel method holds potential for a wide range of applications due to the numerous –OH bearing compounds in materials science (Trejo-Machin et al., 2017).

Safety and Hazards

Wirkmechanismus

Mode of Action

They can also be incorporated into cell membranes, affecting their fluidity and function .

Biochemical Pathways

As a fatty acid, it may be involved in various metabolic processes, including beta-oxidation, the process by which fatty acids are broken down to generate energy .

Pharmacokinetics

Fatty acids in general are absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Fatty acids in general can affect a wide range of cellular processes, including energy production, membrane function, and signal transduction .

Eigenschaften

IUPAC Name |

3-ethylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-10(4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWGPBWKHLXKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)